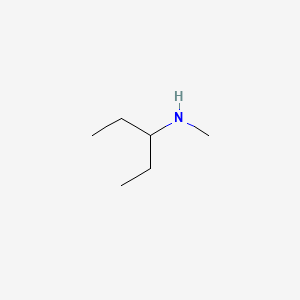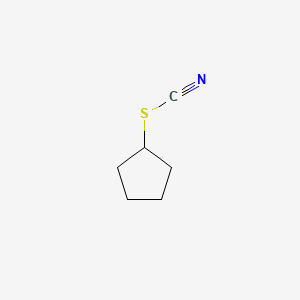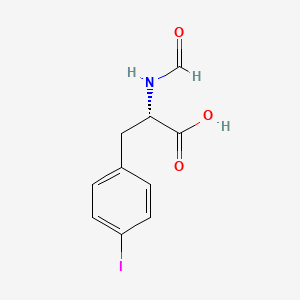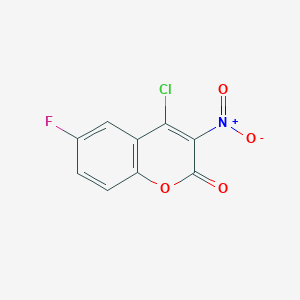
3-(Pentafluoroethyl)phenol
Vue d'ensemble
Description
3-(Pentafluoroethyl)phenol is an organofluorine compound characterized by the presence of a pentafluoroethyl group attached to a phenol ring. This compound is known for its unique chemical properties, which are influenced by the highly electronegative fluorine atoms. The presence of these fluorine atoms significantly alters the compound’s reactivity and stability compared to non-fluorinated phenols.
Mécanisme D'action
Target of Action
3-(Pentafluoroethyl)phenol, a derivative of phenol, is a fluoroalcohol compound . Phenolic compounds are known to be very reactive towards electrophilic aromatic substitution . .
Mode of Action
Phenolic compounds, including this compound, are known for their reactivity. They often undergo electrophilic aromatic substitution reactions . The hydroxyl substituent of phenol is ortho and para directing and makes the aromatic ring strongly activated towards these reactions .
Biochemical Pathways
Phenolic compounds are secondary metabolites of plants, which constitute an important group, i.e., phenylpropanoids . These compounds possess an aromatic ring and various OH groups which are linked to it . They are produced by way of either the shikimic acid pathway or the malonate/acetate pathway, also known as the polyketide pathway, and related biochemical pathways .
Pharmacokinetics
They are influenced by factors such as the compound’s chemical structure, the route of administration, and the individual’s physiological characteristics .
Result of Action
Phenolic compounds are known to have multiple toxic effects, particularly affecting liver, kidney, thyroid, and the immune system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of phenolic compounds. Furthermore, certain phenolic compounds are considered hazardous due to their oral, dermal, and inhalation toxicity, and because they cause severe skin burns and eye damage .
Analyse Biochimique
Biochemical Properties
3-(Pentafluoroethyl)phenol plays a significant role in biochemical reactions due to its phenolic structure, which allows it to participate in various interactions with enzymes, proteins, and other biomolecules. The hydroxyl group in this compound can form hydrogen bonds with amino acid residues in enzymes, potentially affecting their activity. Additionally, the pentafluoroethyl group can influence the compound’s hydrophobic interactions, altering its binding affinity to proteins and other biomolecules. Studies have shown that this compound can interact with enzymes involved in oxidative stress responses, such as catalase and peroxidase, by modulating their activity through hydrogen bonding and hydrophobic interactions .
Cellular Effects
This compound has been observed to exert various effects on different cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress responses and inflammation. It can also modulate cell signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating immune responses and inflammation . Additionally, this compound can impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. The compound can bind to enzymes and proteins through hydrogen bonding and hydrophobic interactions, leading to changes in their activity. For example, this compound can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) by binding to its active site and preventing substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in oxidative stress responses and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to persistent changes in cellular function, such as sustained modulation of gene expression and enzyme activity . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exert beneficial effects, such as antioxidant and anti-inflammatory activities . At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of cellular homeostasis . Threshold effects have been observed in studies, where a certain dosage level is required to elicit a significant biological response. These findings underscore the importance of dosage optimization in the application of this compound in therapeutic and experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress and inflammation. The compound can interact with enzymes such as cytochrome P450s, which are involved in the metabolism of xenobiotics and endogenous compounds . Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels . These interactions highlight the compound’s potential impact on metabolic processes and its relevance in biochemical research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments . These transport and distribution properties are crucial for understanding the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The presence of targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pentafluoroethyl)phenol typically involves the introduction of a pentafluoroethyl group to a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a pentafluoroethyl halide reacts with a phenol derivative under basic conditions. The reaction can be represented as follows:
C6H5OH+C2F5X→C6H4(C2F5)OH+HX
where X is a halogen such as chlorine or bromine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of this compound can lead to the formation of hydroquinones. Reducing agents such as sodium borohydride (NaBH₄) are typically used.
Substitution: The compound is highly reactive towards electrophilic aromatic substitution due to the electron-withdrawing effect of the pentafluoroethyl group. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
3-(Pentafluoroethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: The compound’s fluorinated nature allows it to be used in the study of enzyme inhibition and protein-ligand interactions. Fluorinated compounds often exhibit enhanced binding affinities and selectivities.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for drug development. Fluorinated drugs often have improved metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial processes.
Comparaison Avec Des Composés Similaires
Pentafluorophenol: Similar in structure but lacks the ethyl group, making it less sterically hindered.
Trifluoromethylphenol: Contains a trifluoromethyl group instead of a pentafluoroethyl group, resulting in different electronic and steric properties.
Hexafluoroisopropanol: Another fluorinated phenol with different substituents, leading to variations in reactivity and applications.
Uniqueness: 3-(Pentafluoroethyl)phenol is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, making it more acidic and reactive towards electrophilic and nucleophilic reagents. Additionally, the compound’s fluorinated nature enhances its stability and resistance to metabolic degradation, making it valuable in various scientific and industrial applications.
Propriétés
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c9-7(10,8(11,12)13)5-2-1-3-6(14)4-5/h1-4,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUOMFUMEQTVHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Benzyloxy)-2-hydroxy-3-methoxyphenyl]ethan-1-one](/img/structure/B3042170.png)


![5-amino-N-{4-[chloro(difluoro)methoxy]phenyl}-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3042174.png)










